Melting Point Elevation: 5-Methyl Derivative (196°C) Versus Unsubstituted Parent (189–197°C) and 6-Methyl Regioisomer (177–181°C)
The 5-methyl substitution elevates the melting point of 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide to 196°C (recrystallized from ethanol) , compared to 189–190°C for the unsubstituted parent 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 4815-28-5) as reported by ChemicalBook , and 177–181°C for the 6-methyl regioisomer (CAS 95211-68-0) as reported by Fisher Scientific/Alfa Aesar . This represents a +6 to +7°C increase over the unsubstituted scaffold and a +15 to +19°C increase over the 6-methyl positional isomer.
| Evidence Dimension | Melting point (capillary method; ethanol recrystallization for target) |
|---|---|
| Target Compound Data | 196°C |
| Comparator Or Baseline | Unsubstituted parent (CAS 4815-28-5): 189–190°C or 195–197°C per AKSci ; 6-methyl regioisomer (CAS 95211-68-0): 177–181°C |
| Quantified Difference | +6 to +7°C vs. unsubstituted (ChemicalBook value); +15 to +19°C vs. 6-methyl regioisomer |
| Conditions | Melting point determined by capillary method; target compound recrystallized from ethanol; comparator values from vendor Certificate of Analysis and ChemicalBook database entries |
Why This Matters
A higher and sharper melting point indicates greater crystalline lattice stability, which translates to easier purification by recrystallization, better long-term solid-state storage stability, and reduced risk of polymorphic variability during formulation—critical factors when selecting a building block for reproducible scale-up synthesis.
